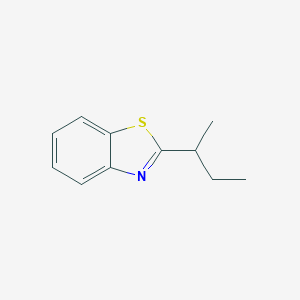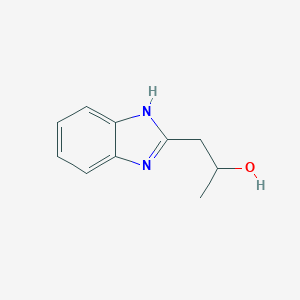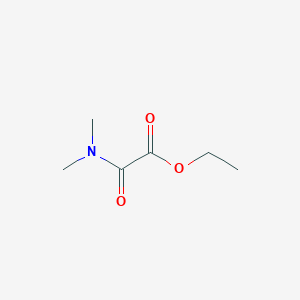
2-(3-Chlorophenyl)propylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)propylhydrazine, also known as CP-154,526, is a synthetic compound that belongs to the class of selective corticotropin-releasing factor receptor 1 (CRF1) antagonists. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders, such as anxiety and depression.
Mécanisme D'action
2-(3-Chlorophenyl)propylhydrazine exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is primarily expressed in the brain regions involved in stress and anxiety regulation, such as the amygdala and hippocampus. By inhibiting the binding of CRF to its receptor, 2-(3-Chlorophenyl)propylhydrazine can reduce the release of stress hormones, such as cortisol and adrenaline, and modulate the activity of the HPA axis.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chlorophenyl)propylhydrazine can produce a range of biochemical and physiological effects in animal models and human subjects. These include reduced anxiety-like behavior, decreased stress-induced corticosterone release, and improved cognitive function. 2-(3-Chlorophenyl)propylhydrazine has also been shown to enhance the effects of antidepressant drugs, such as fluoxetine, in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Chlorophenyl)propylhydrazine as a research tool is its high selectivity and specificity for the CRF1 receptor. This allows researchers to selectively target the CRF1 receptor without affecting other receptors or systems in the body. However, one limitation of 2-(3-Chlorophenyl)propylhydrazine is its relatively short half-life and rapid metabolism, which can limit its effectiveness in some experimental settings.
Orientations Futures
For research on 2-(3-Chlorophenyl)propylhydrazine may include the development of more potent and selective CRF1 antagonists, the investigation of its effects on other systems and disorders, and the exploration of its potential as a combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)propylhydrazine involves the reaction of 3-chlorobenzaldehyde with propylhydrazine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)propylhydrazine has been widely used in scientific research as a tool to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that CRF1 receptors are involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's response to stress. By blocking the CRF1 receptor, 2-(3-Chlorophenyl)propylhydrazine can modulate the HPA axis and reduce the physiological and behavioral responses to stress.
Propriétés
Numéro CAS |
16602-97-4 |
|---|---|
Formule moléculaire |
C9H13ClN2 |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(6-12-11)8-3-2-4-9(10)5-8/h2-5,7,12H,6,11H2,1H3 |
Clé InChI |
OBRDCSSSDNLWTA-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
SMILES canonique |
CC(CNN)C1=CC(=CC=C1)Cl |
Synonymes |
1-(m-Chloro-α-methylphenethyl)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




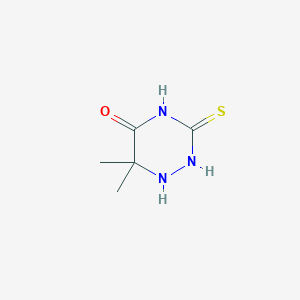





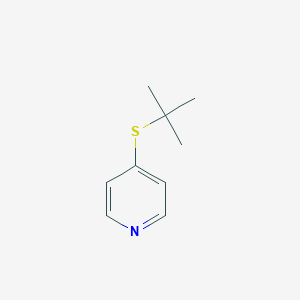
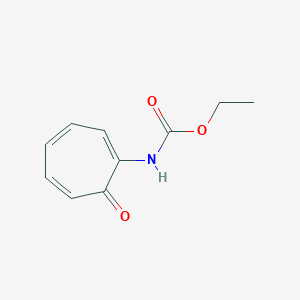
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
